N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11151307
InChI: InChI=1S/C13H10N4S/c1-2-11(8-15-5-1)16-13-17-12(9-18-13)10-3-6-14-7-4-10/h1-9H,(H,16,17)
SMILES: C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3
Molecular Formula: C13H10N4S
Molecular Weight: 254.31 g/mol

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

CAS No.:

Cat. No.: VC11151307

Molecular Formula: C13H10N4S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

N-(3-PYRIDYL)-N-[4-(4-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE -

Specification

Molecular Formula C13H10N4S
Molecular Weight 254.31 g/mol
IUPAC Name N-pyridin-3-yl-4-pyridin-4-yl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C13H10N4S/c1-2-11(8-15-5-1)16-13-17-12(9-18-13)10-3-6-14-7-4-10/h1-9H,(H,16,17)
Standard InChI Key SQCNBGBUKCWMFH-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3
Canonical SMILES C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(3-pyridyl)-N-[4-(4-pyridyl)-1,3-thiazol-2-yl]amine, reflects its substitution pattern:

  • A thiazole ring (1,3-thiazole) serves as the core structure.

  • A 3-pyridinyl group is bonded to the amine nitrogen at position 2 of the thiazole.

  • A 4-pyridinyl group occupies position 4 of the thiazole .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₃H₁₀N₄S
Average mass254.31 g/mol
Monoisotopic mass254.062617 Da
SMILESC1=CC=CN=C1C2=CSC(=N2)N=C3C=NC=CC3

Stereoelectronic Characteristics

The thiazole ring’s aromaticity and electron-deficient nature arise from conjugation between sulfur and nitrogen atoms. Quantum mechanical calculations predict:

  • Dipole moment: ~4.2 D (due to polar N–S bonds and pyridinyl substituents).

  • HOMO-LUMO gap: ~5.1 eV, suggesting moderate reactivity toward electrophiles .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multicomponent reactions (MCRs) involving pyridinyl amines, aldehydes, and isocyanides. A representative protocol from the Royal Society of Chemistry involves :

  • Condensation:

    • React 3-pyridinamine (1 eq) with 4-pyridinecarbaldehyde (1 eq) in methanol.

    • Add 2-isocyano-2,4,4-trimethylpentane (1 eq) and p-toluenesulfonic acid (0.2 eq) as a catalyst.

    • Heat at 70°C for 12 hours.

  • Workup:

    • Dilute with water, extract with ethyl acetate, and dry over Na₂SO₄.

    • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Table 2: Optimized Reaction Conditions

ParameterValueYield
Temperature70°C68–72%
CatalystTosOH
SolventMethanol

Mechanistic Insights

The reaction proceeds via:

  • Iminium ion formation: Aldehyde and amine condense to form an imine intermediate.

  • Nucleophilic attack: Isocyanide adds to the imine, generating a nitrilium intermediate.

  • Cyclization: Intramolecular attack by sulfur yields the thiazole ring .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

  • Stability: Decomposes above 240°C; susceptible to oxidation under acidic conditions .

Table 3: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.90 (d, J=2.4 Hz, 1H, Py-H)
δ 8.60 (dd, J=4.8 Hz, 1H, Thiazole-H)
IR (KBr)1590 cm⁻¹ (C=N stretch)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator